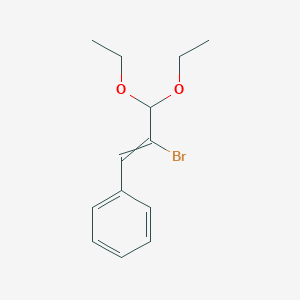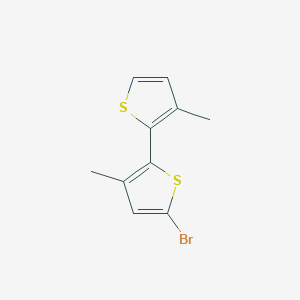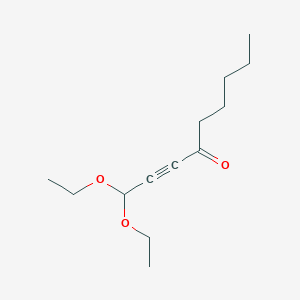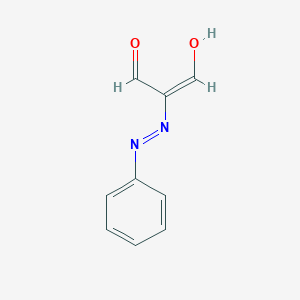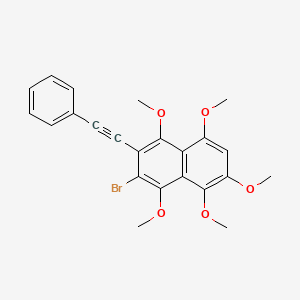
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is a complex organic compound with the molecular formula C23H21BrO5 It is characterized by the presence of multiple methoxy groups and a bromine atom attached to a naphthalene ring, along with a phenylethynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring the safety and environmental considerations are met during large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups and the naphthalene ring can participate in oxidation and reduction reactions.
Coupling Reactions: The phenylethynyl group can be involved in further coupling reactions to introduce additional substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups and the phenylethynyl substituent can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,6,8-Pentamethoxy-2-(phenylethynyl)naphthalene: Lacks the bromine atom, which can significantly alter its reactivity and applications.
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is unique due to the combination of its bromine atom, multiple methoxy groups, and phenylethynyl substituent
Propriétés
Numéro CAS |
136008-97-4 |
|---|---|
Formule moléculaire |
C23H21BrO5 |
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
3-bromo-1,4,5,6,8-pentamethoxy-2-(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C23H21BrO5/c1-25-16-13-17(26-2)22(28-4)19-18(16)21(27-3)15(20(24)23(19)29-5)12-11-14-9-7-6-8-10-14/h6-10,13H,1-5H3 |
Clé InChI |
QRLDVUMRNGQRRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1C(=C(C(=C2OC)Br)C#CC3=CC=CC=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


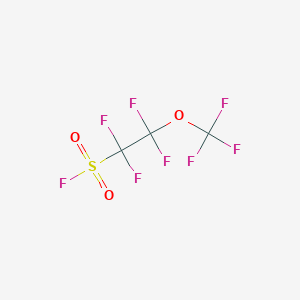
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
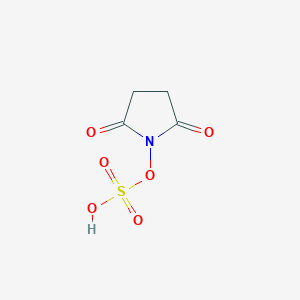
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
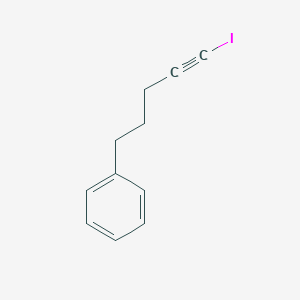
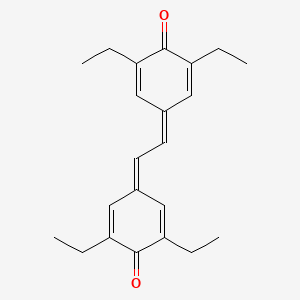
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
